molecular formula C10H11IO2 B156123 4-(p-Iodophenyl)butyric acid CAS No. 27913-58-2

4-(p-Iodophenyl)butyric acid

Número de catálogo: B156123
Número CAS: 27913-58-2
Peso molecular: 290.1 g/mol
Clave InChI: OGOMLUBUDYFIOG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(p-Iodophenyl)butyric acid can be synthesized through several methods. One common approach involves the reaction of 4-iodonitrobenzene with propylene oxide to form 4-(4-iodophenyl)butyronitrile, which is then hydrolyzed to yield this compound . Another method involves the intramolecular Friedel-Crafts reaction of 4-iodobenzyl chloride with butyric acid in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Carbodiimide-Mediated Conjugation Reactions

IPBA is frequently activated via carbodiimide reagents like EDC·HCl (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) for covalent coupling to biomolecules.

Experimental Protocol ( , , ):

  • Reagents : 4-(p-Iodophenyl)butyric acid + EDC·HCl + NHS (N-hydroxysuccinimide)

  • Conditions :

    • Solvent: DMF or MES buffer (pH 6.0)

    • Reaction time: 30 min

    • Temperature: Room temperature

  • Product : NHS-activated ester of IPBA, enabling nucleophilic substitution with primary amines (e.g., lysine residues in peptides).

Key Findings ( , ):

ParameterValueSource
Binding affinity (HSA)108–118 nM
Blood half-lifeIncreased 5–10× vs. parent
Tumor uptake2.3× higher than controls

Mechanism ( ):

  • The iodophenyl group enhances hydrophobic interactions with albumin’s subdomain IIIA.

  • Adjacent linkers (e.g., AMBA) further stabilize binding ( ).

Case Study ( , ):

  • Compound : [131I]IBA (radioiodinated IPBA)

  • Synthesis : Cu₂O/1,10-phenanthroline-catalyzed iodination.

  • Results :

    • Radiochemical purity: >98%

    • Blood retention: 10.51% ID/g at 30 min, 4.63% ID/g at 4 h

    • Applications: SPECT imaging of blood pool, tumors, and lymph nodes ( ).

Peptide and Antibody Conjugation

IPBA derivatives are conjugated to therapeutic peptides/proteins to modulate biodistribution:

Example Reactions ( , ):

Target MoleculeConjugation SiteReagentsOutcome
DOTA-NAPamideLysine ε-amino groupHBTU/DIPEAEnhanced hepatic accumulation
Integrin αvβ6-BPN-terminal amineEDC/NHSReduced renal clearance

Stability and Reactivity

IPBA exhibits high stability under physiological conditions:

  • Serum stability : >95% intact after 48 h ( ).

  • pH sensitivity : Stable at pH 6–8; degrades in strongly acidic/basic conditions ( ).

Synthetic Modifications

IPBA serves as a scaffold for structural derivatives:

  • Esterification : Forms butyrate esters (e.g., 4-iodophenyl butyrate) via acid-catalyzed reactions ( ).

  • Amide formation : Reacts with primary/secondary amines to yield prodrugs ( ).

Aplicaciones Científicas De Investigación

Radiopharmaceutical Development

One of the primary applications of 4-(p-Iodophenyl)butyric acid is in the modification of radiopharmaceuticals to improve their biodistribution and targeting capabilities. The compound has been extensively studied for its ability to bind to serum albumin, which prolongs the circulation time of drugs in the bloodstream and enhances their accumulation in tumors.

Enhancing Tumor Targeting

Research indicates that conjugating this compound to various peptides and small molecules significantly improves their tumor uptake. For instance, studies involving integrin αvβ6 binding peptides have shown that IPB-modified peptides exhibit increased tumor retention and reduced kidney accumulation compared to non-modified counterparts . This property is crucial for developing targeted therapies, especially in oncology.

Case Study: Folate Radioconjugates

In a comparative study of different albumin binders, this compound was found to enhance the blood residence time of folate radioconjugates while simultaneously reducing renal uptake . This balance is vital for therapeutic applications where high tumor uptake with minimal off-target effects is desired. The incorporation of IPB into DOTA-conjugated NAPamide compounds demonstrated improved imaging capabilities in SPECT/CT studies, highlighting its effectiveness in radiotheranostics .

Pharmacological Activity

Beyond its role in radiopharmaceuticals, this compound has been investigated for its pharmacological properties, particularly in cancer research.

Synthesis and Chemical Reactions

This compound serves as a versatile reactant in organic synthesis, including:

  • Synthesis of Cyclophanes : It is involved in the synthesis of meta- and paracyclophanes containing unsaturated amino acids .
  • Intramolecular Friedel-Crafts Reactions : The compound can be utilized for synthesizing 1-tetralones through these reactions .

These synthetic applications further illustrate its utility beyond medicinal chemistry into broader organic chemistry contexts.

Comparative Analysis of Albumin Binding Moieties

A detailed comparison between this compound and other albumin-binding moieties reveals its unique advantages:

Moiety Tumor Uptake Blood Retention Kidney Uptake
This compoundHighEnhancedReduced
5-(p-Iodophenyl)pentanoateModerateLowerHigher

This table summarizes findings from various studies, indicating that while other moieties may offer comparable tumor targeting, this compound provides superior blood retention and reduced renal accumulation, making it a preferred choice for therapeutic applications .

Mecanismo De Acción

The mechanism of action of 4-(p-Iodophenyl)butyric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to albumin, thereby extending the half-life of radiopharmaceuticals. This binding enhances the tumor uptake and retention of radiopharmaceuticals, resulting in improved therapeutic efficacy . Additionally, it can modulate histone deacetylase activity, influencing gene expression and cellular processes such as apoptosis and proliferation .

Comparación Con Compuestos Similares

Similar Compounds

  • 4-Phenylbutyric acid
  • 4-Bromophenylbutyric acid
  • 4-Chlorophenylbutyric acid

Comparison

4-(p-Iodophenyl)butyric acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. Compared to 4-phenylbutyric acid, the iodine atom increases the molecular weight and alters the compound’s reactivity. The presence of iodine also makes it suitable for radiolabeling applications, which is not possible with 4-phenylbutyric acid . Similarly, 4-bromophenylbutyric acid and 4-chlorophenylbutyric acid have different reactivities and applications due to the presence of bromine and chlorine atoms, respectively .

Actividad Biológica

4-(p-Iodophenyl)butyric acid (IPBA), also known as 4-iodobenzenebutanoic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and radiopharmaceutical development. This article explores the biological activity of IPBA, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure:

  • IPBA is characterized by a butyric acid moiety attached to a para-iodophenyl group. Its structure allows for various chemical interactions that are pivotal in biological systems.

Mechanism of Action:

  • Albumin Binding: One of the primary mechanisms through which IPBA exerts its effects is by acting as an albumin binder. This property enhances the pharmacokinetic profile of conjugated drugs, prolonging their circulation time in the bloodstream and improving tumor uptake. The binding to albumin reduces renal clearance, allowing for more effective targeting of malignant tissues .
  • Histone Deacetylase Inhibition: Studies have indicated that IPBA may influence histone deacetylase (HDAC) activity, which is crucial in regulating gene expression involved in apoptosis and cell proliferation. This mechanism has been particularly noted in human colorectal cancer cells.

Biological Applications

IPBA has been utilized in various biological and medicinal applications:

  • Cancer Therapeutics:
    • IPBA-modified compounds have shown enhanced therapeutic efficacy in targeting specific cancer types. For instance, conjugation with radiopharmaceuticals has improved targeting and retention in tumors such as melanoma and prostate cancer .
  • Radiopharmaceutical Development:
    • The incorporation of IPBA into radiolabeled compounds has been demonstrated to improve diagnostic imaging and therapeutic outcomes. For example, [177Lu]Lu-DOTA-IPB-NAPamide showed significantly higher tumor accretion compared to its non-modified counterpart, facilitating better imaging and treatment strategies for aggressive tumors .
  • Drug Development:
    • As an intermediate in pharmaceutical synthesis, IPBA plays a role in developing various organic compounds. Its ability to undergo substitution, oxidation, and reduction reactions allows for versatile applications in drug formulation.

Case Study 1: Enhanced Tumor Targeting

In a study involving [177Lu]Lu-labeled PSMA inhibitors, the addition of an IPBA moiety significantly improved tumor targeting and retention compared to non-modified versions. The study highlighted that the presence of the albumin-binding unit led to reduced renal accumulation and increased bioavailability at the target site .

Case Study 2: Colorectal Cancer Treatment

Research demonstrated that IPBA's interaction with HDACs resulted in altered gene expression patterns associated with apoptosis in colorectal cancer cells. This finding suggests potential therapeutic roles for IPBA derivatives as HDAC inhibitors in cancer treatment protocols.

Pharmacokinetics

The pharmacokinetic properties of IPBA have been extensively studied:

  • In Vivo Studies: Animal models have shown that radiolabeled compounds containing IPBA exhibit prolonged circulation times and improved biodistribution profiles compared to those without the albumin-binding moiety .
  • Biodistribution Analysis: In vivo imaging studies confirmed that tumors could be detected more effectively with IPBA-conjugated radiopharmaceuticals 24 hours post-injection, underscoring its potential for clinical applications in oncology .

Propiedades

IUPAC Name

4-(4-iodophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMLUBUDYFIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405208
Record name 4-(p-Iodophenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27913-58-2
Record name 4-(p-Iodophenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5 C mixture of 4-(4-aminophenyl)butyric acid (1.0 eq) and aqueous 6N hydrochloric acid (5.44 eq) was treated with 1.05 eq of a 3N aqueous solution of sodium nitrite, adding slowly so as to keep the temperature below 5 C. A solution of 2.8N aqueous potassium iodide (1.01 eq) was added. The reaction was stirred overnight. The layers were separated. The organic phase was purified by flash chromatography using methanol/methylene chloride as eluant to give 4-(4-iodophenyl)butyric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(p-Iodophenyl)butyric acid
Reactant of Route 2
Reactant of Route 2
4-(p-Iodophenyl)butyric acid
Reactant of Route 3
Reactant of Route 3
4-(p-Iodophenyl)butyric acid
Reactant of Route 4
Reactant of Route 4
4-(p-Iodophenyl)butyric acid
Reactant of Route 5
Reactant of Route 5
4-(p-Iodophenyl)butyric acid
Reactant of Route 6
4-(p-Iodophenyl)butyric acid
Customer
Q & A

Q1: How does IPBA enhance the pharmacokinetic properties of radiopharmaceuticals?

A: IPBA acts as a non-covalent albumin binder. When conjugated to a radiopharmaceutical, it allows the drug to reversibly bind to albumin in the bloodstream [, , , , ]. This interaction increases the size of the drug complex, preventing rapid renal clearance and prolonging its circulation time [, , ]. Consequently, the drug has more opportunities to reach its target site, resulting in improved tumor uptake and retention [, , , ].

Q2: What is the impact of linker length and composition on the efficacy of IPBA-conjugated radiopharmaceuticals?

A: Research suggests that both linker length and composition play crucial roles in optimizing the tissue distribution profile of IPBA-conjugated radiopharmaceuticals [, ]. A study comparing different IPBA-modified PSMA ligands revealed that agents with longer linkers displayed significantly higher tumor uptake and retention compared to their shorter counterparts []. Additionally, varying the linker composition can influence the balance between tumor uptake and renal clearance. For instance, a long polyethylene glycol (PEG) linker resulted in the lowest blood and kidney accumulation while maintaining high tumor uptake []. This highlights the importance of carefully tailoring the linker structure to achieve an optimal pharmacokinetic profile.

Q3: Can you provide examples of specific radiopharmaceuticals that have been successfully modified with IPBA?

A3: Several studies showcase the successful application of IPBA in modifying radiopharmaceuticals targeting various biological systems. Some notable examples include:

  • Melanoma: IPBA conjugation significantly enhanced the therapeutic efficacy of [177Lu]Lu-labeled-LLP2A, a radiopharmaceutical targeting very late antigen-4 (VLA-4) overexpressed in aggressive melanoma [].
  • Prostate Cancer: A series of IPBA-modified PSMA-based low-molecular-weight radiotherapeutics demonstrated improved tumor targeting and retention compared to their non-modified counterparts [].
  • Estrogen Receptor (ER) Positive Breast Cancer: An IPBA-modified estradiol derivative ([131I]IPBA-EE) showed promising results for ER targeting in SPECT imaging studies [].
  • Fibroblast Activation Protein (FAP) Positive Tumors: Albumin binder–conjugated FAP inhibitors (including IPBA modifications) demonstrated significantly improved tumor uptake and retention, leading to remarkable growth inhibition of pancreatic cancer patient-derived xenograft (PDX) tumors [].

Q4: What are the potential advantages of using IPBA compared to other albumin-binding moieties?

A: While IPBA is a widely studied albumin binder, other moieties like Evans blue derivatives are also being explored for similar applications [, ]. A direct comparison between IPBA and a truncated Evans blue moiety conjugated to FAP inhibitors revealed that both modifications achieved prolonged blood circulation and improved tumor uptake []. This suggests that the choice of the optimal albumin binder may depend on the specific targeting molecule and desired pharmacokinetic profile. Further research is needed to fully elucidate the advantages and disadvantages of each albumin binder in different contexts.

Q5: Are there any safety concerns associated with using IPBA in radiopharmaceuticals?

A: While IPBA conjugation shows promise for improving radiopharmaceutical efficacy, its safety profile requires further investigation. The long-term effects of IPBA accumulation, particularly in the kidneys, warrant careful evaluation. Preclinical studies are crucial for assessing potential toxicity and determining the optimal dosing strategies to minimize adverse effects while maximizing therapeutic benefits [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.